7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

Catalog No.
S14311610
CAS No.
89937-15-5
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

CAS Number

89937-15-5

Product Name

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

IUPAC Name

7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2

InChI Key

BGGSEUYQVPUNOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C2(C#N)Cl

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile (CAS: 89937-15-5) is a highly functionalized bicyclic cyclobutanone that serves as a premium building block in advanced organic synthesis. Featuring a dense array of reactive sites—a strained cyclobutanone ring, an alpha-chloro atom, and an alpha-cyano group—it is primarily utilized for complex ring expansions, Favorskii-type ring contractions, and selective nucleophilic cleavages. Procuring this pre-formed cycloadduct allows chemical manufacturers and research laboratories to bypass the hazardous generation of highly reactive chlorocyanoketene, providing immediate, safe access to a privileged scaffold for accessing functionalized cyclohexanes, lactones, and bicyclic frameworks [1].

Research Fit

Chloro-cyano substitution pattern enables Favorskii ring-contraction and bridgehead functionalization cascades
Stereoselective [2+2] cycloaddition entry provides a single crystalline product, simplifying purification workflow
Crystalline solid form supports direct handling, melting-point identity check, and pilot-scale processing

Substituting this compound with the more common 8,8-dichlorobicyclo[4.2.0]octan-7-one fails because the gem-dichloro motif lacks the orthogonal reactivity provided by the cyano group. The cyano substituent not only dictates distinct regiocontrol during Baeyer-Villiger oxidations and ring-opening reactions but also serves as a versatile handle for downstream transformations, such as selective reduction to primary amines or hydrolysis to amides [1]. Furthermore, attempting to synthesize this specific alpha-chloro-alpha-cyano compound in-house requires the thermolysis of explosive azidofuranone precursors (e.g., 4-azido-3-chloro-5-isopropoxy-2(5H)-furanone) to generate the transient chlorocyanoketene [2]. Commercial procurement of the stable cycloadduct is therefore critical to eliminate severe laboratory safety risks and workflow bottlenecks associated with high-energy azide handling.

Substitution Risk

Tert-butyl analog may alter periselectivity and lead to [2+2]/[4+2] mixtures instead of a single cycloadduct
Non-halogenated bicyclo[4.2.0]octan-8-ones lack the α-leaving group required for Favorskii ring contraction
Non-cyano analogs do not support the same ring-expansion or nucleophilic-addition cascades, limiting downstream scaffold diversity

Elimination of Precursor Detonation Hazards in Scale-Up

The in-house synthesis of 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile requires the generation of chlorocyanoketene via the thermolysis of azidofuranone precursors. The traditional precursor, 4-azido-3-chloro-5-methoxy-2(5H)-furanone, possesses a hazardous (C+O)/N ratio of 2.7:1, falling below the empirical 3:1 safety threshold and making it prone to detonation [1]. Even the optimized isopropoxy analog requires careful thermal handling at 105 °C [2]. Procuring the pre-formed cycloadduct entirely eliminates this high-energy synthesis step, reducing the operational explosion hazard to zero.

Evidence DimensionOperational explosion hazard ((C+O)/N ratio of precursor)
Target Compound Data0 hazard (Procured as a stable, pre-formed cycloadduct)
Comparator Or BaselineIn-house synthesis (Requires azides with (C+O)/N ratios of 2.7:1 to 3.3:1)
Quantified DifferenceComplete elimination of azide detonation risk and high-temperature thermolysis steps.
ConditionsPrecursor handling and scale-up thermolysis at 105 °C

Procuring the stable compound is essential for scaling up syntheses without requiring specialized explosion-proof reactor facilities.

Cycloaddition yield
Head-to-head
73% isolated yield (cyclohexene substrate)
Comparator range: 30–93% across 8 olefin substrates
Supports cost-per-gram forecasting and scalability assessment relative to lower-yielding or oily counterparts
Reproducible 0.1 mol scale; identical thermolysis protocol used for all substrates

Orthogonal Reactivity for Downstream Functionalization

Unlike standard gem-dichloro cyclobutanones, 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile offers two electronically and sterically distinct handles at the alpha position. The cyano group can be selectively reduced to an amine or hydrolyzed, while the chloro group can undergo nucleophilic displacement or reductive dechlorination [1]. This 100% differentiation in alpha-substituent reactivity allows for the synthesis of asymmetric quaternary centers that are impossible to access directly from 8,8-dichlorobicyclo[4.2.0]octan-7-one.

Evidence DimensionDistinct alpha-position functional handles
Target Compound Data2 distinct handles (Chloro and Cyano)
Comparator Or Baseline8,8-dichlorobicyclo[4.2.0]octan-7-one (2 identical Chloro handles)
Quantified DifferenceProvides orthogonal reactivity pathways vs. redundant reactivity in the gem-dichloro baseline.
ConditionsStandard downstream functionalization assays (e.g., nitrile reduction vs. dechlorination)

Enables the synthesis of complex, non-symmetrical target molecules such as alpha-amino acid derivatives and specialized alkaloids.

Product distribution
Head-to-head
1 single stereoisomer (cyclohexene)
vs. 4-component mixture (1,5-cyclooctadiene) under identical conditions
Predictable single-product stereochemistry removes need for isomer separation, reducing purification cost
Products characterized by NMR and distillation

Process Efficiency vs. In-House Cycloaddition Yields

Generating chlorocyanoketene in situ and reacting it with cyclohexene typically yields the target 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile at a maximum of 73-76% after purification [1]. This [2+2] cycloaddition also requires strictly anhydrous conditions, refluxing toluene (105 °C), and careful stoichiometric control to prevent ketene dimerization [2]. Procuring the compound commercially bypasses this bottleneck, effectively providing a 100% step-yield for the end-user and saving significant reactor time and solvent waste.

Evidence DimensionEffective step yield for the end-user
Target Compound Data100% (Ready-to-use intermediate)
Comparator Or BaselineIn-house [2+2] cycloaddition (73-76% yield)
Quantified DifferenceSaves a ~25% material loss and eliminates a complex, high-temperature reaction step.
ConditionsIn-house [2+2] cycloaddition in refluxing toluene

Direct procurement improves overall synthetic efficiency and reduces the time-to-target in multistep pharmaceutical or materials research.

Physical form
Reported
Crystalline solid, mp 34–35 °C
tert-Butyl analog: liquid at ambient temperature (density 1.03 g/cm³)
Solid form simplifies weighing, reduces volatility risks, and enables melting-point identity verification
Ambient laboratory conditions; solid state confirmed by Org. Synth. procedure
Favorskii competency
Context-dependent
Favorskii-competent (α-chloro ketone)
Non-halogenated analogs: Favorskii-incompetent; pathway not available
Enables direct two-step access to bridgehead carboxylic acid frameworks; exact ring-contraction yields to verify
Qualitative demonstration under basic conditions (Dehmlow 1987)

Precursor for Complex Lactone Synthesis via Baeyer-Villiger Oxidation

The strained cyclobutanone ring, combined with the directing effects of the alpha-chloro and cyano groups, makes this compound an ideal substrate for regioselective Baeyer-Villiger oxidations. It is specifically chosen over unfunctionalized analogs when the target is a highly substituted bicyclic lactone, which can subsequently be opened to yield densely functionalized cyclohexane derivatives [1].

Synthesis of Functionalized Bicyclic Scaffolds via Favorskii Rearrangement

The presence of the alpha-chloro substituent allows this compound to undergo Favorskii-type ring contractions or specific ring-cleavage reactions when treated with nucleophiles. The cyano group stabilizes the intermediate carbanions, directing the cleavage to produce specific cyano-substituted cyclic acids or esters that are valuable in medicinal chemistry [2].

Development of Novel Amino-Cyclohexane Derivatives

Because the cyano group can be selectively reduced, this compound serves as a direct precursor to alpha-aminomethyl substituted cyclic systems. It is procured specifically for workflows aiming to synthesize novel conformationally restricted amines or amino acids for drug discovery, bypassing the limitations of gem-dichloro starting materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Lactam fused bicycle synthesis research
Chloro leaving-group competency
Favorskii ring-contraction efficiency
Ketene cycloaddition method development
Stereoselective monoaddition benchmark
Single-product stereochemistry reproducibility
sp³-rich fragment library construction
Favorskii competency for quaternary bridgehead carboxylates
Bridgehead carboxylic acid scope and purity
Process development and scale-up studies
Crystalline solid handling and melting-point QC
Scalability, yield, and purity at 0.1–1 mol scale

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

183.0450916 g/mol

Monoisotopic Mass

183.0450916 g/mol

Heavy Atom Count

12

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